molecular formula C6H6N2O B1352740 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one CAS No. 426219-43-4

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Cat. No.: B1352740
CAS No.: 426219-43-4
M. Wt: 122.12 g/mol
InChI Key: ARGGKVFNNQUZPX-UHFFFAOYSA-N
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Description

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is a heterocyclic compound with the molecular formula C6H6N2O. It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the silylation of 4-hydroxypyrrolidin-2-one, followed by transformation into a cyclic imidate, subsequent amination with aminoacetal, and cyclization of the resulting amidine . Another approach involves the reaction of pyrroline with 2,2-dimethoxyethanamine in a dichloromethane-methanol system, followed by cyclization in formic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or imidazole rings.

Scientific Research Applications

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at adrenergic receptors, influencing signal transduction pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science.

Biological Activity

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrole derivatives, which are known for their versatile chemical properties and biological activities. The structure features a fused pyrrole and imidazole ring system, contributing to its unique reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. Notably, one derivative showed a 68% inhibition rate at a concentration of 10 µM against K562 leukemia cells .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds derived from the pyrrolo[1,2-c]imidazole framework have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation associated with cancer .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-Spectrum Activity : Research indicates that many pyrrole derivatives exhibit promising activity against both bacterial and fungal pathogens. For example, studies have reported effective minimal inhibitory concentrations (MIC) against Clavibacter michiganensis and Fusarium oxysporum .
  • Mechanism : The antimicrobial action is thought to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various contexts:

  • Inhibition of Inflammatory Mediators : Compounds within this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a mechanism where these compounds could mitigate inflammation-related diseases .
  • Case Studies : In vivo studies have demonstrated that certain derivatives can reduce inflammation markers in animal models of arthritis and other inflammatory conditions.

Summary of Biological Activities

Biological ActivityDescriptionReferences
AnticancerInhibits cancer cell proliferation; significant effects on K562 cells
AntimicrobialEffective against bacterial and fungal pathogens; low MIC values
Anti-inflammatoryReduces pro-inflammatory cytokines; potential for treating inflammatory diseases

Properties

IUPAC Name

5,6-dihydropyrrolo[1,2-c]imidazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGKVFNNQUZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457493
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426219-43-4
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxy-1-(1-trityl-1H-imidazol-4-yl)-1-propanone (129 g) was dissolved in ethyl acetate (2 L). While stirring under ice-cooling (ice-salt), triethylamine (65.8 ml) was added and then a solution of methanesulfonyl chloride (34.2 ml) in ethyl acetate (50 ml) was added. The mixture was stirred at the same temperature for 1 h and ice water (0.8 L) was added to the reaction mixture, which was followed by partitioning. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was dissolved in acetonitrile (2.36 L) and the mixture was stirred at 70° C. for 3 h. The reaction mixture was allowed to assume room temperature. Methanol (0.8 L) and triethylamine (61 ml) were added and the mixture was stirred again at 70° C. for 1.5 h. The solvent was evaporated under reduced pressure and ethyl acetate (200 ml) was added to the resulting residue. The insoluble material was filtered off. The solvent was evaporated and the residue was purified by silica gel column chromatography (eluent; methanol/ethyl acetate; 1/24–1/9). The eluate was recrystallized from methanol/ethyl acetate to give the title compound (18.84 g) as pale brown crystals.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65.8 mL
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0.8 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Bromo-1-(1H-imidazol-4-yl)-1-propanone (28.5 g) was suspended in acetonitrile (1100 ml) and the suspension was warmed to 70° C. A solution of triethylamine (15.3 ml) in acetonitrile (25 ml) was slowly added dropwise and the mixture was stirred at 70° C. for 2 h. Triethylamine (25 ml) was further added and the mixture was stirred for 30 min. The reaction mixture was cooled to room temperature and the insoluble material was filtered off. The solvent was evaporated and the residue was dissolved in ethyl acetate again. The insoluble material was filtered off and the solvent was evaporated. The resulting residue was subjected to silica gel column chromatography (eluent; dichloromethane:methanol containing ammonia (5%)=10:1) for purification to give the title compound (6.67 g) as a colorless powder.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
solvent
Reaction Step Four

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